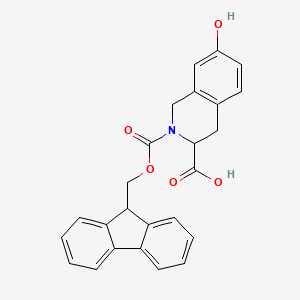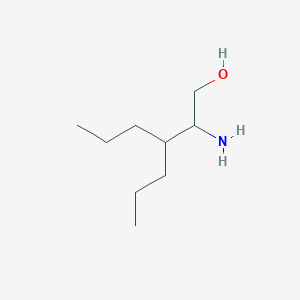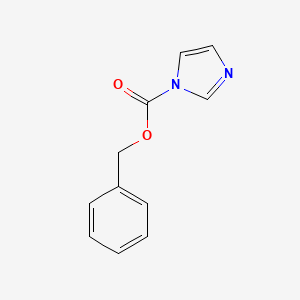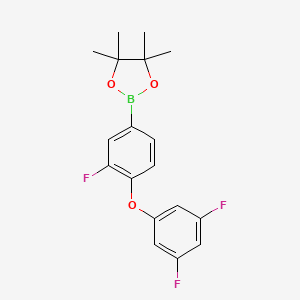![molecular formula C27H30NOP B12497911 (4S)-2-[1-[2-(Diphenylphosphino)phenyl]-1-methylethyl]-4,5-dihydro-4-(1-methylethyl)oxazole](/img/structure/B12497911.png)
(4S)-2-[1-[2-(Diphenylphosphino)phenyl]-1-methylethyl]-4,5-dihydro-4-(1-methylethyl)oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{2-[2-(diphenylphosphanyl)phenyl]propan-2-yl}-4-isopropyl-4,5-dihydro-1,3-oxazole is a chiral, bidentate ligand derived from the amino alcohol valinol. It belongs to a broader class of phosphinooxazolines ligands and has found application in asymmetric catalysis . This compound is notable for its ability to form stable complexes with various metals, making it valuable in catalytic processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[2-(diphenylphosphanyl)phenyl]propan-2-yl}-4-isopropyl-4,5-dihydro-1,3-oxazole typically involves the following steps :
Formation of the Phosphine Moiety: This step involves the reaction between 2-bromobenzonitrile and chlorodiphenylphosphine.
Formation of the Oxazoline Ring: The oxazoline ring is formed in a Witte Seeliger reaction.
Complex Formation: The resulting product is an air-stable zinc complex, which must be treated with bipyridine to obtain the free ligand.
The synthesis is performed under an inert atmosphere (argon or nitrogen) to avoid contact with air, although the final product is not air-sensitive.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
2-{2-[2-(diphenylphosphanyl)phenyl]propan-2-yl}-4-isopropyl-4,5-dihydro-1,3-oxazole undergoes various types of reactions, including:
Oxidation: The phosphine moiety can be oxidized to form phosphine oxides.
Substitution: The compound can participate in substitution reactions, particularly involving the phosphine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under mild conditions.
Major Products
Oxidation: Phosphine oxides.
Substitution: Various substituted phosphine derivatives.
Applications De Recherche Scientifique
2-{2-[2-(diphenylphosphanyl)phenyl]propan-2-yl}-4-isopropyl-4,5-dihydro-1,3-oxazole has several scientific research applications :
Chemistry: It is widely used in asymmetric catalysis, particularly in the hydrogenation of olefins.
Biology: The compound’s ability to form stable complexes with metals makes it useful in studying metalloenzymes and other metal-dependent biological processes.
Industry: It is used in the production of fine chemicals and in various catalytic processes.
Mécanisme D'action
The mechanism of action of 2-{2-[2-(diphenylphosphanyl)phenyl]propan-2-yl}-4-isopropyl-4,5-dihydro-1,3-oxazole involves its ability to form stable complexes with transition metals . These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, hydroformylation, and cross-coupling. The phosphine and oxazoline groups coordinate to the metal center, stabilizing the transition state and enhancing the reaction rate.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3-Bis(diphenylphosphino)propane (DPPP)
- 1,2-Bis(diphenylphosphino)benzene (DPPB)
- 2-(2-(4-Bromophenyl)propan-2-yl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole
Uniqueness
2-{2-[2-(diphenylphosphanyl)phenyl]propan-2-yl}-4-isopropyl-4,5-dihydro-1,3-oxazole is unique due to its chiral nature and its ability to form highly stable complexes with metals. This stability and chiral induction make it particularly valuable in asymmetric catalysis, where it can produce enantiomerically pure products with high efficiency.
Propriétés
Formule moléculaire |
C27H30NOP |
|---|---|
Poids moléculaire |
415.5 g/mol |
Nom IUPAC |
diphenyl-[2-[2-(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)propan-2-yl]phenyl]phosphane |
InChI |
InChI=1S/C27H30NOP/c1-20(2)24-19-29-26(28-24)27(3,4)23-17-11-12-18-25(23)30(21-13-7-5-8-14-21)22-15-9-6-10-16-22/h5-18,20,24H,19H2,1-4H3 |
Clé InChI |
IXFGFYRYWCQJAT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1COC(=N1)C(C)(C)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[(2,6-Dimethoxyphenyl)carbonyl]amino}benzoic acid](/img/structure/B12497828.png)

![4-hydroxy-2-(piperidin-1-yl)-5-(pyridin-4-yl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12497854.png)


![5-[1-(Cyclohexylmethyl)-6-(3-methylmorpholin-4-yl)-1,3-benzodiazol-2-yl]-3-methyl-1,2-benzoxazole](/img/structure/B12497867.png)


![Methyl 5-{[4-(diethylamino)benzyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12497888.png)
![5-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-2-(piperidin-1-yl)pyridine](/img/structure/B12497889.png)

![2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}-1-[(3s,5s,7s)-tricyclo[3.3.1.1~3,7~]dec-1-yl]ethanone](/img/structure/B12497902.png)
![3-fluoro-8,9,10,11-tetrahydro-7H-azepino[2,1-c][1,4]benzothiazine-6-carbonitrile 5,5-dioxide](/img/structure/B12497905.png)

